molecular formula C11H8ClF3O B13665686 8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one

8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13665686
M. Wt: 248.63 g/mol
InChI Key: OYCPAVSPXIMYCB-UHFFFAOYSA-N
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Description

8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position on the naphthalenone ring. The molecular structure of this compound makes it a subject of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination and trifluoromethylation of a naphthalenone precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the introduction of the chlorine and trifluoromethyl groups. For instance, the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, along with trifluoromethylating agents like trifluoromethyl iodide, can be employed under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalenes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes with varying degrees of saturation.

Scientific Research Applications

8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a naphthalenone ring.

    5-Chloro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a chlorine atom on a benzoic acid ring.

Uniqueness

8-Chloro-5-(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern on the naphthalenone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8ClF3O

Molecular Weight

248.63 g/mol

IUPAC Name

8-chloro-5-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H8ClF3O/c12-10-4-3-9(11(13,14)15)7-2-1-6(16)5-8(7)10/h3-4H,1-2,5H2

InChI Key

OYCPAVSPXIMYCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)Cl)C(F)(F)F

Origin of Product

United States

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